

7-Bromo-4-chloro-1H-indole discovery and history

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Compound of Interest

Compound Name: 7-Bromo-4-chloro-1H-indole

Cat. No.: B156208

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An In-depth Technical Guide to 7-Bromo-4-chloro-1H-indole

This guide provides a comprehensive overview of **7-Bromo-4-chloro-1H-indole**, a halogenated indole derivative of significant interest to researchers, scientists, and professionals in drug development. While specific historical details on its discovery are not extensively documented, its importance lies in its role as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Introduction to Halogenated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.^[1] Halogenation of the indole ring is a key strategy in drug design, often enhancing metabolic stability, lipophilicity, and the potential for specific interactions with biological targets, such as halogen bonding.^{[2][3]} The presence of both bromine and chlorine atoms on the **7-Bromo-4-chloro-1H-indole** molecule offers unique opportunities for regioselective functionalization in the development of novel therapeutic agents.

Physicochemical Properties

Quantitative data for **7-Bromo-4-chloro-1H-indole** and its isomer are summarized below.

Property	7-Bromo-4-chloro-1H-indole	4-Bromo-7-chloro-1H-indole
CAS Number	126811-29-8	126811-30-1[4][5]
Molecular Formula	C ₈ H ₅ BrClN[6]	C ₈ H ₅ BrClN[5]
Molecular Weight	230.49 g/mol [6]	230.49 g/mol [5]
Appearance	Solid[4]	Colorless to Yellow clear liquid or solid[4][5]
Purity	Typically ≥97%[4]	Typically 96.5-100%[5]
Storage Temperature	Room temperature, sealed in dry conditions[4]	Room temperature[5]
IUPAC Name	7-bromo-4-chloro-1H-indole[6]	4-bromo-7-chloro-1H-indole[4]
InChI Key	ZFBAFEMIPJPWPF-UHFFFAOYSA-N[6]	ABBUZRXYDLQKRH-UHFFFAOYSA-N[4]

Synthesis of 7-Bromo-4-chloro-1H-indole

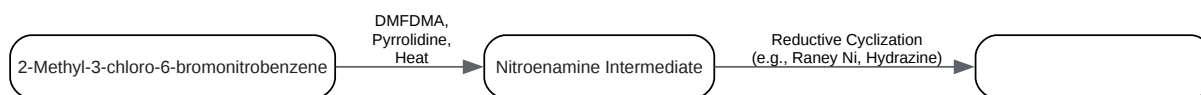
The synthesis of specific di-halogenated indoles like **7-Bromo-4-chloro-1H-indole** is not extensively detailed in publicly available literature. However, its synthesis can be approached through established methods for creating substituted indoles. The Leimgruber-Batcho and Fischer indole syntheses are two of the most reliable and versatile methods for this purpose.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient method for producing substituted indoles from o-nitrotoluenes, making it a popular choice in the pharmaceutical industry.[7]

Step 1: Enamine Formation A mixture of 2-methyl-3-chloro-6-bromonitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine is heated. The acidic protons of the methyl group on the nitrotoluene condense with DMFDMA to form a nitroenamine intermediate.[7] This intermediate is typically a highly colored compound due to its extended conjugation.[7]

Step 2: Reductive Cyclization The nitroenamine intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney nickel with hydrazine. [7] The nitro group is reduced to an amine, which then spontaneously cyclizes. Subsequent elimination of pyrrolidine yields the final indole product, **7-Bromo-4-chloro-1H-indole**.



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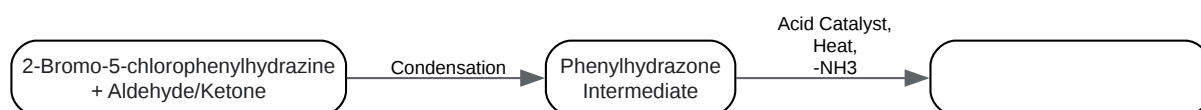
Caption: Leimgruber-Batcho Synthesis Workflow.

Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. [8]

Step 1: Phenylhydrazone Formation 2-Bromo-5-chlorophenylhydrazine is reacted with a suitable ketone or aldehyde (e.g., pyruvic acid) under acidic conditions to form the corresponding phenylhydrazone.

Step 2: Indolization The resulting phenylhydrazone is heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). [8] This induces a [9][9]-sigmatropic rearrangement, followed by the elimination of ammonia, to form the aromatic indole ring. If pyruvic acid is used, a subsequent decarboxylation step would be necessary to yield the final product.



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Caption: Fischer Indole Synthesis Workflow.

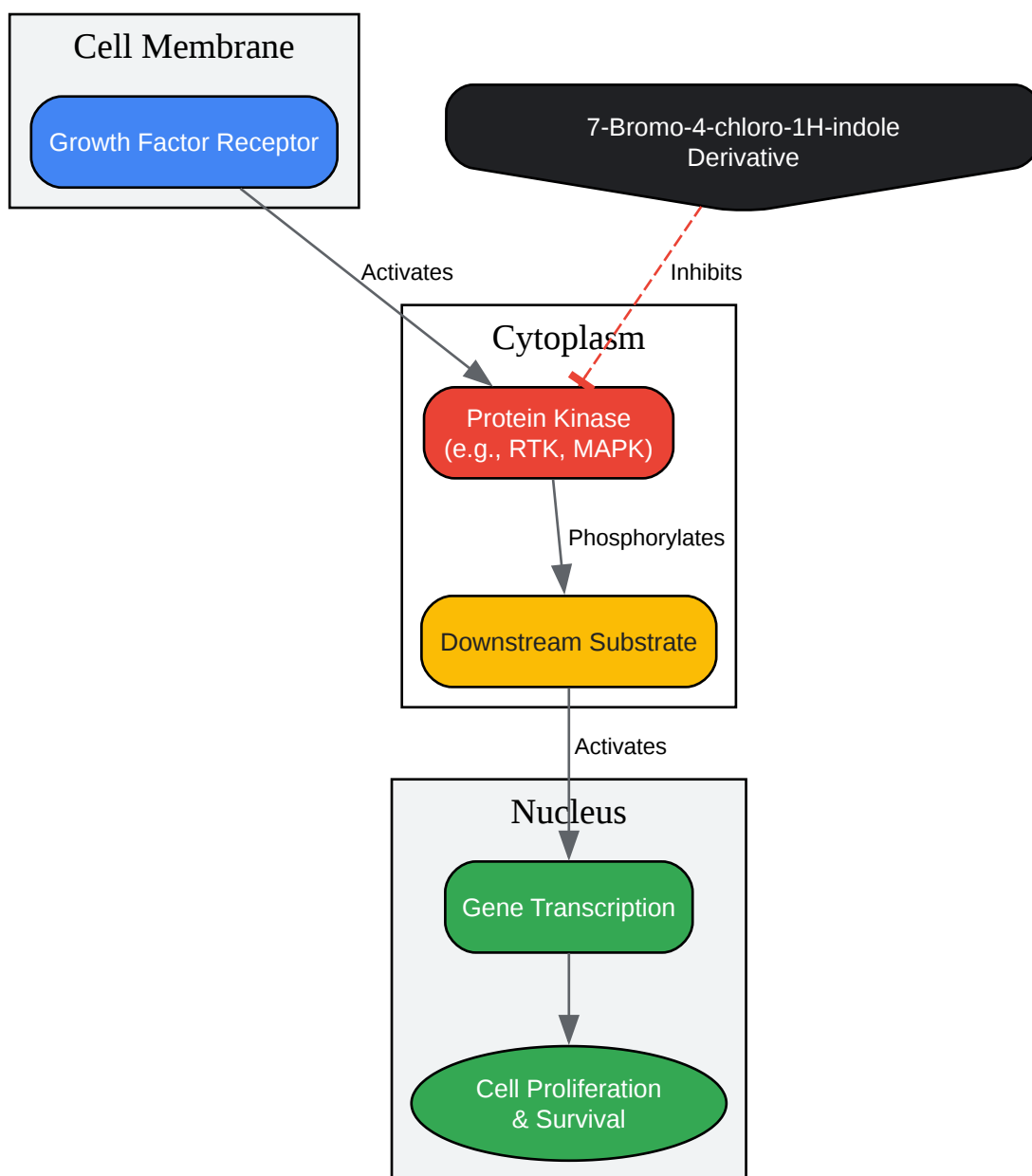
Applications in Drug Discovery and Medicinal Chemistry

While **7-Bromo-4-chloro-1H-indole** is a synthetic intermediate, its core structure is relevant to the development of bioactive molecules. Halogenated indoles are known to possess a range of pharmacological activities.

- **Antimicrobial and Antibiofilm Activity:** Studies have shown that di-halogenated indoles exhibit potent antifungal and antibiofilm effects against various *Candida* species, including drug-resistant strains.^[3] For instance, 5-bromo-4-chloroindole has demonstrated strong antifungal properties.^[3] The position of halogen substituents is critical; substitutions at the C4, C5, and C6 positions are often optimal for enhancing antifungal activity.^[3] Similarly, chloroindoles have shown significant activity against pathogenic bacteria like *Vibrio parahaemolyticus* by inhibiting biofilm formation and damaging the cell membrane.^[10] Quantitative structure-activity relationship (QSAR) analyses have indicated that chloro and bromo substitutions at positions 4 or 5 are crucial for antibacterial efficacy.^{[10][11]}
- **Kinase Inhibition:** The indole nucleus is a common scaffold for the design of protein kinase inhibitors, which are crucial in oncology. The meridianins, a class of marine-derived brominated indoles, are known for their potent protein kinase inhibitory activity.^[12] The halogen atoms can form halogen bonds with the protein's hinge region, contributing to the binding affinity and selectivity of the inhibitor.

Potential Signaling Pathway Involvement

Derivatives of halogenated indoles often function as kinase inhibitors. Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Many cancer drugs target specific kinases that are overactive in tumor cells. A hypothetical signaling pathway illustrates how an indole-based kinase inhibitor might function.



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